molecular formula C8H6F3NO2 B6256605 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1211539-77-3

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B6256605
CAS No.: 1211539-77-3
M. Wt: 205.13 g/mol
InChI Key: AVWRXCJDAGKYPG-UHFFFAOYSA-N
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Description

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to a pyridine ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable pyridine precursor. This can be done using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring .

Scientific Research Applications

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-(trifluoromethyl)pyridine-3-carboxylic acid: Lacks the methyl group at the 6-position.

    5-(trifluoromethyl)pyridine-3-carboxylic acid: Lacks the methyl group at the 5-position.

    6-methylpyridine-3-carboxylic acid: Lacks the trifluoromethyl group

Uniqueness

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and methyl groups on the pyridine ring. This combination of substituents can significantly influence the compound’s chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can affect its reactivity and interaction with other molecules .

Properties

CAS No.

1211539-77-3

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

AVWRXCJDAGKYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)C(F)(F)F

Purity

95

Origin of Product

United States

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